molecular formula C14H8ClFO3 B8001011 2-(4-Chloro-3-fluorobenzoyl)benzoic acid

2-(4-Chloro-3-fluorobenzoyl)benzoic acid

Cat. No.: B8001011
M. Wt: 278.66 g/mol
InChI Key: WUXLJDWBEDVBTI-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorobenzoyl)benzoic acid is an organic compound with the molecular formula C14H8ClFO3 and a molecular weight of 278.66 g/mol . It is a derivative of benzoic acid, characterized by the presence of both chlorine and fluorine atoms on the benzoyl ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluorobenzoyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chloro-3-fluorobenzoyl chloride with benzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-fluorobenzoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

2-(4-Chloro-3-fluorobenzoyl)benzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorobenzoyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorobenzoyl)benzoic acid
  • 2-(4-Fluorobenzoyl)benzoic acid
  • 2-(4-Bromobenzoyl)benzoic acid

Uniqueness

2-(4-Chloro-3-fluorobenzoyl)benzoic acid is unique due to the simultaneous presence of both chlorine and fluorine atoms on the benzoyl ring. This dual substitution imparts distinct electronic and steric properties, making it more reactive and selective in various chemical reactions compared to its mono-substituted counterparts .

Properties

IUPAC Name

2-(4-chloro-3-fluorobenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFO3/c15-11-6-5-8(7-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXLJDWBEDVBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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